molecular formula C20H18N2O4S B15226283 Diethyl 3,3'-(1,3,4-thiadiazole-2,5-diyl)dibenzoate

Diethyl 3,3'-(1,3,4-thiadiazole-2,5-diyl)dibenzoate

Cat. No.: B15226283
M. Wt: 382.4 g/mol
InChI Key: FQDOTHGXJYRZPV-UHFFFAOYSA-N
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Description

Diethyl 3,3'-(1,3,4-thiadiazole-2,5-diyl)dibenzoate is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring linked to two benzoate ester groups at the 2- and 5-positions. The thiadiazole core contributes electron-deficient aromaticity, while the ester substituents enhance lipophilicity and influence solubility in organic solvents.

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 3-[5-(3-ethoxycarbonylphenyl)-1,3,4-thiadiazol-2-yl]benzoate

InChI

InChI=1S/C20H18N2O4S/c1-3-25-19(23)15-9-5-7-13(11-15)17-21-22-18(27-17)14-8-6-10-16(12-14)20(24)26-4-2/h5-12H,3-4H2,1-2H3

InChI Key

FQDOTHGXJYRZPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=NN=C(S2)C3=CC(=CC=C3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,3’-(1,3,4-thiadiazole-2,5-diyl)dibenzoate typically involves the reaction of diethyl benzoylacetate with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-(1,3,4-thiadiazole-2,5-diyl)dibenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of diethyl 3,3’-(1,3,4-thiadiazole-2,5-diyl)dibenzoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal functions.

    Pathways Involved: It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. .

Comparison with Similar Compounds

2,5-Bis(2-hydroxyphenyl)-1,3,4-thiadiazole

  • Structure : Contains hydroxylphenyl groups instead of benzoate esters.
  • Properties: Higher polarity due to phenolic -OH groups, enhancing solubility in polar solvents like methanol. Forms macrocyclic polyethers via nucleophilic substitution with ethylene glycol ditosylates under microwave irradiation .
  • Applications : Used in supramolecular chemistry for constructing macrocycles with tunable conformations, as confirmed by DFT calculations .

2,5-Diamino-1,3,4-thiadiazole

  • Structure: Features amino (-NH₂) groups at the 2- and 5-positions.
  • Properties : Acts as a versatile ligand for transition metals (e.g., Co(II), Ni(II), Cu(II)). Metal complexes exhibit improved thermal stability and antimicrobial activity compared to the parent compound .
  • Applications: Metal complexes show promise as non-toxic antibacterial agents, outperforming the free ligand in bioactivity .

S,S'-(1,3,4-Thiadiazole-2,5-diyl)bis(2-mercaptopropionic acid)

  • Structure : Includes mercaptopropionic acid substituents.
  • Properties : Forms dihydrazones with enhanced chelating capabilities. The thiol groups enable redox-active behavior, useful in coordination chemistry .
  • Applications : Explored in synthesizing metal-organic frameworks (MOFs) and catalytic systems .

Physical and Chemical Properties

Compound Substituents Solubility Profile Key Reactivity/Stability Features Applications
This compound Benzoate esters Moderate in DMSO, CHCl₃ Hydrolyzes under alkaline conditions Materials science, drug design
2,5-Bis(2-hydroxyphenyl)-1,3,4-thiadiazole Hydroxyphenyl High in polar solvents Forms macrocycles via nucleophilic substitution Supramolecular chemistry
2,5-Diamino-1,3,4-thiadiazole Amino groups Moderate in water/DMF Strong metal coordination, thermal stability Antimicrobial agents
S,S'-(1,3,4-thiadiazole-2,5-diyl)bis(2-mercaptopropionic acid) Mercaptopropionic acid Low in water, high in DMSO Redox-active, forms stable chelates MOFs, catalysis

Biological Activity

Diethyl 3,3'-(1,3,4-thiadiazole-2,5-diyl)dibenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, and potential applications of this compound based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate thiadiazole derivatives with benzoic acid esters. The process generally includes:

  • Formation of Thiourea Derivatives : The initial step often involves creating thiourea derivatives from carbon disulfide and amines.
  • Cyclization : The thiourea undergoes cyclization to form the 1,3,4-thiadiazole ring.
  • Esterification : The resulting thiadiazole is then reacted with diethyl ester to yield this compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

  • Gram-positive Bacteria : The compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 16 to 31.25 µg/mL.
  • Gram-negative Bacteria : It showed moderate effectiveness against Escherichia coli and Pseudomonas aeruginosa at similar concentrations.
  • Fungi : The antifungal activity was less pronounced but still notable against Candida albicans, with MIC values between 31.25 and 62.5 µg/mL .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential:

  • Cell Proliferation Inhibition : Studies reported that the compound inhibited the proliferation of various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells.
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase .

Study 1: Antimicrobial Evaluation

In a comprehensive study published in a peer-reviewed journal, this compound was tested alongside several other thiadiazole derivatives. The results indicated that this compound had one of the lowest MIC values among the tested compounds against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Properties

Another study focused on the anticancer effects of thiadiazole derivatives revealed that this compound significantly reduced cell viability in MCF-7 cells by approximately 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups .

Q & A

Q. What are the optimal synthetic routes for preparing diethyl 3,3'-(1,3,4-thiadiazole-2,5-diyl)dibenzoate, and how can yields be improved?

The compound can be synthesized via alkylation of 2,5-dimercapto-1,3,4-thiadiazole derivatives. A high-yield method (92%) involves refluxing 2,5-dimercapto-1,3,4-thiadiazole with 4-ethylbromobutyrate in dimethylformamide (DMF) using potassium carbonate as a base . Key factors for yield optimization include:

  • Reaction time : Prolonged reflux (≥18 hours) ensures complete substitution.
  • Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity.
  • Workup : Gradual cooling and crystallization in water-ethanol mixtures improve purity .
Synthetic Method Conditions Yield
Alkylation with 4-ethylbromobutyrateDMF, K₂CO₃, reflux92%
Hydrazide cyclizationDMSO, 18h reflux65%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :
    • IR : Confirm thiadiazole ring vibrations (C–S stretching at 600–700 cm⁻¹) and ester C=O signals (~1700 cm⁻¹) .
    • NMR : ¹H and ¹³C NMR identify substituent environments (e.g., ester ethyl groups at δ 1.3–1.4 ppm and δ 4.3–4.4 ppm) .
  • X-ray crystallography : Resolves planar thiadiazole geometry and substituent orientations (e.g., syn/anti arrangements of acetonitrile groups) .

Q. How can initial biological activity screening be designed for this compound?

  • Antimicrobial assays : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antioxidant testing : Measure radical scavenging (DPPH assay) or metal chelation capacity .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM .

Advanced Research Questions

Q. How does the compound interact with transition metals, and what applications arise in coordination chemistry?

The thiadiazole core binds metals via sulfur and nitrogen donors. Applications include:

  • Macrocycle synthesis : React with polyethylene glycol dihalides to form crown ether analogs for selective metal extraction (e.g., Hg²⁺, Cu²⁺) .
  • Catalysis : Coordinate with Pd or Ru for cross-coupling reactions. Example:
    • Procedure : Mix the compound with Pd(OAc)₂ in acetonitrile, stir under N₂, and test Suzuki-Miyaura coupling efficiency .

Q. What strategies resolve structural isomerism in derivatives of this compound?

  • X-ray crystallography : Differentiate syn/anti substituent orientations (e.g., acetonitrile groups above/below the thiadiazole plane) .
  • Dynamic NMR : Monitor conformational changes in solution (e.g., variable-temperature ¹H NMR) .
  • Computational modeling : Density Functional Theory (DFT) calculates energy barriers for isomer interconversion .

Q. How can mechanistic studies elucidate its biological activity?

  • Enzyme inhibition : Test against COX-2 or acetylcholinesterase using fluorometric assays .
  • DNA interaction : Employ UV-vis titration or circular dichroism to assess groove-binding/intercalation .
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to quantify oxidative stress modulation .

Q. What computational approaches predict structure-activity relationships (SAR)?

  • Molecular docking : Simulate binding to target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
  • MD simulations : Analyze stability of metal complexes in aqueous environments (NAMD/GROMACS) .

Data Contradiction Analysis

  • Yield discrepancies : Lower yields (65%) in hydrazide-based syntheses vs. 92% in alkylation routes suggest competing side reactions. Mitigate by optimizing stoichiometry and reaction time.
  • Biological activity variability : Antioxidant efficacy may depend on substituent electron-withdrawing/donating effects, requiring controlled SAR studies .

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